6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
Description
Properties
IUPAC Name |
4-methoxy-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2S/c1-28-11-10-27-13-23-17-18(21-12-22-19(17)27)25-6-8-26(9-7-25)20-24-16-14(29-2)4-3-5-15(16)30-20/h3-5,12-13H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQMTNLTQAKFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Comparative Data Table
Preparation Methods
Purine Core Functionalization at Position 9
The 9-(2-methoxyethyl) group is introduced via alkylation of the purine nitrogen at position 9. This typically involves reacting 6-chloro-9H-purine with 2-methoxyethyl bromide or tosylate in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Elevated temperatures (60–80°C) and reaction times of 12–24 hours yield 9-(2-methoxyethyl)-6-chloro-9H-purine with reported yields of 65–78%.
Substitution at Position 6 with Piperazine
The chloro group at position 6 is displaced by piperazine through nucleophilic aromatic substitution. Reactions are conducted in refluxing ethanol or isopropanol, with excess piperazine (3–5 equivalents) to drive the reaction to completion. This step produces 6-(piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine, isolated in 70–85% yield after recrystallization from ethanol/water mixtures.
Synthesis of the Benzothiazole-Piperazine Moiety
The 4-methoxy-1,3-benzothiazol-2-yl group is synthesized separately and coupled to the piperazine ring before attachment to the purine core.
Benzothiazole Ring Formation
4-Methoxy-1,3-benzothiazole-2-amine is prepared via cyclization of 2-amino-4-methoxyphenyl disulfide with thiourea in acetic acid under reflux. Subsequent oxidation with hydrogen peroxide (H₂O₂) or potassium ferricyanide converts the amine to the thiazole ring, yielding 4-methoxy-1,3-benzothiazole-2-thiol.
Piperazine-Benzothiazole Coupling
The thiol group is substituted with piperazine using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or via SNAr displacement in dimethyl sulfoxide (DMSO) at 100–120°C. This produces 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine, which is purified by column chromatography (silica gel, ethyl acetate/hexane).
Final Coupling of Purine and Benzothiazole-Piperazine
The purine and benzothiazole intermediates are coupled via a Buchwald-Hartwig amination or Ullmann-type reaction.
Palladium-Catalyzed Cross-Coupling
Using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand, 6-(piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine reacts with 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine in toluene at 110°C. Yields range from 55% to 68%, with residual palladium removed via chelating resins.
Copper-Mediated Coupling
Alternative methods employ copper(I) iodide (CuI) and trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand in dioxane at 100°C. This approach offers moderate yields (50–60%) but avoids palladium residues.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, catalyst loading, and temperature.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase). Structural validation employs:
-
NMR : Distinct signals for methoxyethyl protons (δ 3.2–3.5 ppm) and benzothiazole aromatic protons (δ 7.1–8.3 ppm).
Scalability and Industrial Considerations
Kilogram-scale synthesis requires adjustments:
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Cost Reduction : Replacing Pd(OAc)₂ with cheaper CuI in coupling steps.
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Solvent Recycling : DMF recovery via distillation improves sustainability.
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Byproduct Management : Thiol byproducts are removed with activated charcoal.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Pd-Catalyzed Coupling | 55–68 | >98 | High |
| Cu-Mediated Coupling | 50–60 | 95–97 | Moderate |
| Direct Alkylation | 45–55 | 90–95 | Low |
The palladium-catalyzed route remains preferred for high-purity applications, while copper-based methods suit cost-sensitive contexts .
Q & A
Q. Key Challenges :
- Control competing side reactions (e.g., over-alkylation) by optimizing stoichiometry.
- Ensure anhydrous conditions to prevent hydrolysis of methoxy groups .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
NMR :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzothiazole protons at δ 7.2–7.8 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
- DEPT-135 : Resolve quaternary carbons in the purine ring.
Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ at m/z ~495) .
HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Validation : Cross-reference data with structurally analogous benzothiazole-purine hybrids (e.g., shift patterns in ).
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values across assays) often arise from:
Assay Conditions :
- Compare buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) affecting solubility .
- Control redox-active cofactors (e.g., NADPH) in enzyme assays .
Target Selectivity :
- Use competitive binding assays (SPR or fluorescence polarization) to differentiate off-target effects .
Data Normalization :
- Include internal controls (e.g., staurosporine for kinase inhibition) to standardize activity metrics .
Case Study : A 20% discrepancy in IC₅₀ against kinase X was traced to DMSO concentration variations (1% vs. 0.5%) .
Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
Solubility Enhancement :
- Introduce PEGylated analogs (e.g., replace 2-methoxyethyl with PEG-2-ethyl) to improve aqueous solubility .
- Test co-solvents (e.g., cyclodextrins) in preclinical formulations .
Metabolic Stability :
- Use liver microsome assays (human vs. rodent) to identify metabolic hotspots (e.g., piperazine N-oxidation). Mitigate via fluorination or methyl blocking .
BBB Penetration :
- LogP optimization: Aim for 2–3 via substituent tuning (e.g., replace methoxy with trifluoromethoxy) .
Data-Driven Example : A 1.5-fold increase in half-life (t₁/₂) was achieved by replacing the benzothiazole methoxy with a methylsulfonyl group .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
Core Modifications :
- Vary purine substituents (e.g., 8-chloro vs. 8-methyl) to probe steric effects .
- Replace benzothiazole with benzoxazole to assess electronic impacts .
Piperazine Substitutions :
- Test acylated (e.g., acetyl, trifluoroacetyl) vs. alkylated (e.g., methyl, ethyl) piperazines to modulate lipophilicity .
High-Throughput Screening (HTS) :
- Use fragment-based libraries to identify synergistic substituents (e.g., 2-furyl groups enhancing kinase inhibition ).
Validation : Correlate activity data (IC₅₀, Ki) with computational models (e.g., molecular docking on kinase ATP-binding pockets ).
Basic: What are the primary hazards and safety protocols for handling this compound?
Methodological Answer:
Hazard Classification :
- Acute toxicity (Oral, Category 4), skin corrosion (Category 2), and respiratory irritation (Category 3) .
Safety Protocols :
- Use PPE (nitrile gloves, lab coat) and work in a fume hood.
- In case of exposure: Rinse eyes with water for 15 minutes; administer activated charcoal if ingested .
Waste Disposal :
- Neutralize with 10% acetic acid before incineration .
Advanced: How to address stability issues during long-term storage?
Methodological Answer:
Degradation Pathways :
- Hydrolysis of methoxy groups under acidic conditions (monitor via TLC/HPLC) .
- Photooxidation of benzothiazole (store in amber vials at -20°C) .
Stabilization Strategies :
- Lyophilize with cryoprotectants (e.g., trehalose) for solid-state storage.
- Use antioxidant additives (e.g., BHT) in solution formulations .
Case Study : A 10% loss in potency over 6 months was mitigated by replacing the methoxyethyl group with a cyclopropylmethyl moiety .
Advanced: What computational tools predict binding modes with biological targets?
Methodological Answer:
Docking Software :
- Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., purine N7 hydrogen bonding with kinase hinge region) .
MD Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability (e.g., piperazine flexibility in solvent-exposed pockets) .
QSAR Models :
- Train Random Forest models on IC₅₀ data from analogs to prioritize substituents .
Validation : Compare predicted vs. experimental ΔG values (RMSD < 2.0 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
